4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with trifluoromethoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. One common method is the reaction of 3-methyl-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Phenols: Formed from the oxidation of the boronic ester.
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules.
Material Science: Utilized in the development of advanced materials, including polymers and electronic devices.
Biological Studies: Investigated for its potential in biological assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product . The trifluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-2-[3-methyl-4-(methoxy)phenyl]-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4,4,5,5-tetramethyl-2-[3-methyl-4-(fluoro)phenyl]-1,3,2-dioxaborolane: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane imparts unique electronic properties, making it more electron-withdrawing compared to methoxy or fluoro groups. This can enhance the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
2414379-14-7 |
---|---|
Molecular Formula |
C14H18BF3O3 |
Molecular Weight |
302.1 |
Purity |
95 |
Origin of Product |
United States |
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